REACTION_CXSMILES
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[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]#[C:7][CH2:8][OH:9]>CCO.[Pd]>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH2:6][CH2:7][CH2:8][OH:9]
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Name
|
|
Quantity
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2.31 g
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Type
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reactant
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Smiles
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S1C(=NC=C1)C#CCO
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Name
|
|
Quantity
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85 mL
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Type
|
solvent
|
Smiles
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CCO
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Name
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|
Quantity
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0.5 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was subjected to an atmosphere of H2 overnight
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Duration
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8 (± 8) h
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Name
|
|
Type
|
|
Smiles
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S1C(=NC=C1)CCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |